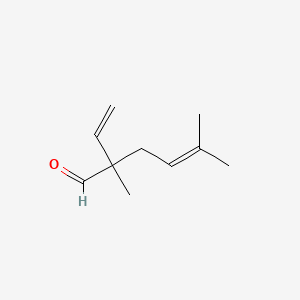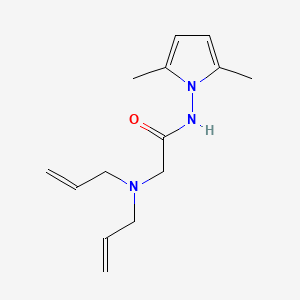
2-Methoxy-4-(oxiranylmethyl)phenol
Vue d'ensemble
Description
“2-Methoxy-4-(oxiranylmethyl)phenol” is a member of methoxybenzenes and a member of phenols . It has a molecular formula of C10H12O3 and a molecular weight of 180.2 .
Synthesis Analysis
The synthesis of compounds similar to “2-Methoxy-4-(oxiranylmethyl)phenol” often involves the condensation of an aldehyde or ketone with a primary amine . For example, the compound “2-methoxy-4-((4-methoxyphenilimino)methyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(oxiranylmethyl)phenol” consists of a phenol group with a methoxy group and an oxiranylmethyl group attached to the benzene ring .Physical And Chemical Properties Analysis
“2-Methoxy-4-(oxiranylmethyl)phenol” has a boiling point of approximately 253.02°C and a density of approximately 1.1185 . Its refractive index is estimated to be 1.5220 .Applications De Recherche Scientifique
Synthesis of Complex Compounds
2-Methoxy-4-(oxiranylmethyl)phenol is utilized in the synthesis of complex compounds. A study by Shindikar and Viswanathan (2011) discusses the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol, a compound derived from 2-methoxy phenol, which undergoes transformations to yield the desired complex compound (Shindikar & Viswanathan, 2011).
Anticancer Activity Research
Research by Sukria et al. (2020) investigates the anticancer activity of a compound synthesized from 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, specifically focusing on its effects on T47D breast cancer cells. The study explores the compound's stability and efficacy in inhibiting cancer cell growth (Sukria et al., 2020).
Non-Linear Optical Material Research
Hijas et al. (2018) conducted a study on the non-linear optical properties of single crystals of 2-methoxy-4(phenyliminomethyl)phenol. This research highlights the compound's potential in developing materials for optical applications due to its favorable properties, such as thermal stability and non-linear optical activity (Hijas et al., 2018).
Methodology in Organic Synthesis
Marques et al. (1998) describe the use of 2-methoxy phenols, like 2-methoxy-4-(oxiranylmethyl)phenol, in a selective coupling methodology using methyltributylammonium permanganate. This method is significant in the synthesis of dimers of 4-substituted 2-methoxy phenols, illustrating the compound's role in organic synthesis processes (Marques et al., 1998).
Spin Interaction Studies in Zinc Complexes
Orio et al. (2010) explore the spin interactions in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases, including compounds derived from 2-methoxy-4-(oxiranylmethyl)phenol. This research contributes to the understanding of magnetic coupling in such complexes, which is essential in material science and magnetic resonance studies (Orio et al., 2010).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol. This study is indicative of the broader applications of 2-methoxy-4-(oxiranylmethyl)phenol derivatives in computational chemistry and molecular modeling (Viji et al., 2020).
Propriétés
IUPAC Name |
2-methoxy-4-(oxiran-2-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10-5-7(2-3-9(10)11)4-8-6-13-8/h2-3,5,8,11H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAPNRUAKQGQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886077 | |
| Record name | Phenol, 2-methoxy-4-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(oxiranylmethyl)phenol | |
CAS RN |
53940-49-1 | |
| Record name | Eugenol-2′,3′-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53940-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-methoxy-4-(2-oxiranylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053940491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-methoxy-4-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-methoxy-4-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-(oxiranylmethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexanamine, 2-[(4-aminocyclohexyl)methyl]-](/img/structure/B1617104.png)






![4-[2-(2,5-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B1617115.png)


![(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B1617119.png)

